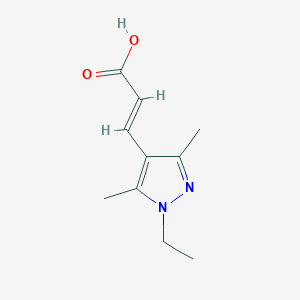
2-Ethoxy-4-morpholin-4-yl-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Ethoxy-4-morpholin-4-yl-benzaldehyde" is not directly mentioned in the provided papers, but it is structurally related to the compounds studied within these papers. The papers discuss various morpholine derivatives and their synthesis, molecular structure, and potential applications, particularly in medicinal chemistry and materials science. Morpholine is a versatile heterocyclic moiety that is often incorporated into compounds for its beneficial properties, such as increased solubility and bioactivity.
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several papers. For instance, the synthesis of a mannich base derivative involving morpholine is described under microwave irradiation conditions, which is a method known for its efficiency and rapid reaction times . Another paper
Applications De Recherche Scientifique
Silver(I) Complexes and Cytotoxicity Studies
A study by Silva et al. (2020) explored the synthesis and characterization of novel silver(I) complexes that include derivatives of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone, among which includes a compound similar in structure to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. These complexes demonstrated appreciable cytotoxic activity against human tumor cells, showcasing their potential in cancer research and treatment. The study also delved into the cellular uptake, apoptosis induction, and the interaction of these complexes with DNA, revealing their mechanism of action at the cellular level (Silva et al., 2020).
Photodynamic Therapy Agents
Kucińska et al. (2015) synthesized and characterized phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, highlighting their potential as agents for photodynamic therapy. This research underscores the significance of these derivatives in the treatment of cancer, specifically through their photosensitizing properties, which were investigated using cancer cell lines. The study found that these compounds exhibit varying degrees of singlet oxygen production and cytotoxic activity, depending on the solvent used and the specific structure of the phthalocyanine derivative (Kucińska et al., 2015).
Fluorescent Properties and Biological Evaluation
Eçik et al. (2019) described the synthesis and characterization of meso-piperidine linked Bodipy, starting from a compound structurally related to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. This research explored the fluorescent properties of these Bodipy derivatives and their potential application in live cell imaging and cytotoxicity studies. The study emphasizes the utility of these compounds in biological imaging and cancer research, providing insights into their photophysical properties and biological effects (Eçik et al., 2019).
Liposome-Incorporated Phthalocyanines for Cancer Treatment
Skupin-Mrugalska et al. (2018) investigated the physicochemical properties and photodynamic activity of liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines against oral cancer cells. This study highlights the role of liposomes as drug delivery vehicles for hydrophobic phthalocyanines, demonstrating the enhanced biological effects of these compounds when encapsulated. The research provides valuable insights into the application of these derivatives in the treatment of cancer, particularly in improving the solubility and efficacy of photodynamic therapy agents (Skupin-Mrugalska et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-ethoxy-4-morpholin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13-9-12(4-3-11(13)10-15)14-5-7-16-8-6-14/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQOWOPCNUBPKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCOCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-morpholin-4-yl-benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)




![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)

